molecular formula C18H19NO B14388632 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine CAS No. 89422-96-8

9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine

Cat. No.: B14388632
CAS No.: 89422-96-8
M. Wt: 265.3 g/mol
InChI Key: IGMSMESZFLGUSA-UHFFFAOYSA-N
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Description

9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents, catalysts, and solvents are chosen based on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe or as a precursor for biologically active molecules. Its interactions with biological macromolecules can provide insights into cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound may be studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities. Structure-activity relationship (SAR) studies can help identify promising drug candidates.

Industry

In the industrial sector, this compound may be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    9-Aminoacridine: Known for its use as an antiseptic and in DNA intercalation studies.

    Acriflavine: Used as an antiseptic and in cancer research.

Uniqueness

9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine stands out due to its specific structural modifications, which may confer unique chemical and biological properties. These modifications can enhance its reactivity, stability, and potential for specific applications.

Properties

CAS No.

89422-96-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

9,9-dimethyl-10-oxido-10-prop-2-enylacridin-10-ium

InChI

InChI=1S/C18H19NO/c1-4-13-19(20)16-11-7-5-9-14(16)18(2,3)15-10-6-8-12-17(15)19/h4-12H,1,13H2,2-3H3

InChI Key

IGMSMESZFLGUSA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](C3=CC=CC=C31)(CC=C)[O-])C

Origin of Product

United States

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